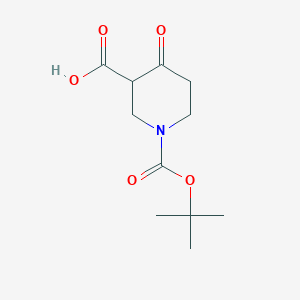

1-(Tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid

Description

Piperidine Ring Chair Conformation Studies

Extensive crystallographic analysis of piperidine carboxylic acid derivatives has consistently revealed that the six-membered piperidine ring adopts a chair conformation in the solid state. This conformational preference is maintained across a wide range of substitution patterns and is fundamental to understanding the three-dimensional structure of this compound. The chair conformation represents the most thermodynamically stable arrangement for six-membered saturated rings, minimizing both torsional strain and steric interactions between substituents.

In the specific case of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, crystallographic data reveals that the piperidine ring maintains its chair conformation with specific geometric parameters. The crystal structure shows a monoclinic system with space group P2₁/c, demonstrating the ordered arrangement of molecules in the solid state. The unit cell parameters include dimensions of a = 10.7006(3) Å, b = 6.5567(2) Å, and c = 17.9297(6) Å, with β = 104.564(2)°, providing precise measurements of the molecular packing.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell a (Å) | 10.7006(3) |

| Unit Cell b (Å) | 6.5567(2) |

| Unit Cell c (Å) | 17.9297(6) |

| Beta Angle (°) | 104.564(2) |

| Volume (ų) | 1217.54(6) |

| Temperature (K) | 100 |

The chair conformation of the piperidine ring in these compounds is stabilized by the favorable positioning of substituents in either axial or equatorial orientations. Computational studies using density functional theory calculations have provided additional insights into the conformational preferences of substituted piperidines. These investigations reveal that the energy differences between different chair conformations and the barriers to ring inversion are influenced by the nature and position of substituents on the ring.

Carboxylic Acid Group Spatial Orientation

The spatial orientation of the carboxylic acid group in this compound plays a crucial role in determining the compound's hydrogen bonding patterns and crystal packing arrangements. Crystallographic studies of related piperidine carboxylic acids have demonstrated that the carboxylic acid group typically adopts orientations that optimize intermolecular hydrogen bonding interactions. These hydrogen bonding networks are fundamental to the stability of crystal structures and influence the physical properties of the compound.

In the crystal structure of (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid, the carboxylic acid group participates in strong intermolecular O-H···O hydrogen bonds, creating extended networks that stabilize the crystal lattice. The mean plane of the piperidine ring makes a dihedral angle of 61.10(9)° with the planar benzyl ring, illustrating how substituent orientation affects overall molecular geometry. Similar geometric relationships are expected for the 3-carboxylic acid derivative, though the specific angular relationships may differ due to the altered substitution pattern.

The carboxylic acid functionality also exhibits conformational flexibility through rotation about the C-COOH bond. This rotational freedom allows the carboxylic acid group to adopt orientations that minimize steric clashes with other substituents while maximizing favorable intermolecular interactions. Nuclear magnetic resonance spectroscopy studies have shown that carboxylic acid groups in piperidine derivatives can exhibit restricted rotation on the nuclear magnetic resonance timescale, particularly when involved in hydrogen bonding networks.

Tert-butoxycarbonyl Protecting Group Steric Effects

The tert-butoxycarbonyl protecting group represents one of the most sterically demanding substituents in this compound, significantly influencing the overall molecular conformation and dynamics. Variable temperature nuclear magnetic resonance spectroscopy studies have provided detailed insights into the rotational behavior of tert-butoxycarbonyl groups in piperidine systems. These investigations reveal that rotation of the tert-butoxycarbonyl group occurs with specific activation parameters that can be quantified through line shape analysis.

Detailed kinetic studies have shown that the rotation of the tert-butoxycarbonyl group in related piperidine derivatives exhibits coalescence of signals in proton nuclear magnetic resonance spectra at approximately 253 K. Line shape analysis of rotamer mixtures has provided activation parameters for tert-butoxycarbonyl group rotation, with enthalpy of activation approximately 50 kilojoules per mole and entropy of activation approximately negative 10 joules per Kelvin per mole. These parameters indicate that the rotation process has a half-life of approximately 10 seconds at 195 K, with a Gibbs energy of activation of approximately 52 kilojoules per mole.

| Rotational Parameter | Value |

|---|---|

| Coalescence Temperature (K) | 253 |

| Enthalpy of Activation (kJ/mol) | ~50 |

| Entropy of Activation (J/K/mol) | ~-10 |

| Half-life at 195 K (s) | ~10 |

| Gibbs Energy of Activation (kJ/mol) | ~52 |

Density functional theory calculations using the B3LYP-D3BJ functional with the def2-TZVP basis set have provided complementary information about tert-butoxycarbonyl group conformational preferences. These computational studies indicate that the minimal energy structures occur when bulky substituents occupy axial positions, with energy differences between rotamers typically on the order of 170 joules per mole. Transition state calculations reveal that rotation of the tert-butoxycarbonyl group most likely occurs through the lowest energy equatorial transition state, with calculated Gibbs energy of activation values matching experimental observations.

The steric effects of the tert-butoxycarbonyl group extend beyond simple rotational barriers to influence the overall conformational equilibrium of the piperidine ring system. The bulky nature of this protecting group creates preferential orientations that minimize unfavorable steric interactions while maintaining the thermodynamically favored chair conformation of the piperidine ring. These effects are particularly important in understanding the compound's behavior in solution and its interactions with other molecules in biological or synthetic applications.

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-8(13)7(6-12)9(14)15/h7H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQOYWPKMIGNRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655171 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-97-5 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Piperidine Nitrogen

The initial step generally involves protection of the piperidine nitrogen with a tert-butoxycarbonyl group to prevent unwanted reactions during subsequent steps.

- Starting Material: Piperidine-3-carboxylic acid or its optically active form (e.g., (S)-piperidine-3-carboxylic acid).

- Reagents: Di-tert-butyl dicarbonate (Boc₂O) is used as the Boc source.

- Conditions: The reaction is conducted in an alkaline environment, often with a base such as triethylamine or sodium hydroxide, in organic solvents like dichloromethane or tetrahydrofuran (THF), typically at low temperatures (0–25 °C) to minimize side reactions.

- Mechanism: The amine nitrogen attacks Boc₂O, forming the carbamate linkage.

This step yields 1-(tert-butoxycarbonyl)-piperidine-3-carboxylic acid intermediates with high selectivity and purity.

Introduction of the 4-Oxo Group (Selective Oxidation)

The ketone group at the 4-position is introduced via selective oxidation of the piperidine ring.

- Oxidizing Agents: Common reagents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), Dess-Martin periodinane, or Swern oxidation reagents.

- Conditions: Controlled reaction temperature and stoichiometry are critical to avoid over-oxidation or degradation of the Boc group.

- Outcome: Selective oxidation at the 4-position yields the 4-oxopiperidine derivative without affecting the Boc protection or the carboxylic acid moiety.

Alternative Synthetic Route via Amide Intermediate and Grignard Reaction

According to a patented method for related compounds (1-tert-butoxycarbonyl-4-acetylpiperidine), a three-step synthesis involves:

- Boc protection of 4-carboxypiperidine under alkaline conditions.

- Conversion of the carboxylic acid to an amide intermediate using N,O-dimethylhydroxylamine hydrochloride.

- Reaction of the amide with a Grignard reagent to introduce the ketone functionality.

This method is noted for:

- High purity product (>98% by distillation).

- High yield in the ketone introduction step (>75%).

- Reduced number of steps and shorter reaction time compared to conventional methods.

While this patent focuses on the 4-acetyl derivative, analogous strategies may be adapted for the 4-oxo derivative at the 3-position with appropriate modifications.

Optical Resolution and Enantiopurity

For optically active forms, industrial methods include:

- Resolution of racemic mixtures via crystallization or chiral chromatography.

- Recycling of undesired enantiomers by racemization and reprocessing to improve overall yield.

- Use of commercially available chiral starting materials for enantiopure synthesis.

One patent describes a multi-step process involving:

- Preparation of an optically active intermediate by resolution.

- Base-mediated transformations.

- Final Boc protection to yield highly pure optically active 1-(tert-butoxycarbonyl)-4-oxopiperidine derivatives.

Data Table: Summary of Key Reaction Steps and Conditions

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield / Notes |

|---|---|---|---|---|---|

| 1 | Boc Protection | Piperidine-3-carboxylic acid | Di-tert-butyl dicarbonate, base (TEA/NaOH), DCM or THF, 0–25 °C | 1-(tert-butoxycarbonyl)-piperidine-3-carboxylic acid | High selectivity, mild conditions |

| 2 | Selective Oxidation | Boc-protected piperidine intermediate | Dess-Martin periodinane, Swern oxidation, or KMnO₄, controlled temp | 1-(tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid | Avoids over-oxidation, preserves Boc group |

| 3 | Amide Intermediate Formation (Alternative) | Boc-protected 4-carboxypiperidine | N,O-dimethylhydroxylamine hydrochloride, base | Amide intermediate | High purity intermediate (>98%) |

| 4 | Ketone Introduction via Grignard (Alternative) | Amide intermediate | Grignard reagent (e.g., methylmagnesium bromide) | 1-tert-butoxycarbonyl-4-acetylpiperidine (analogue) | >75% yield, fewer steps |

| 5 | Optical Resolution (Optional) | Racemic intermediates | Chiral resolution, racemization, recycling | Optically pure Boc-4-oxopiperidine derivatives | Industrial scalability |

Research Findings and Analytical Characterization

- NMR Spectroscopy: ^1H and ^13C NMR confirm Boc protection, ketone presence (carbonyl signal ~208 ppm in ^13C), and stereochemistry at the 3-position.

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (C₁₁H₁₇NO₅; 243.26 g/mol).

- X-ray Crystallography: Used for absolute configuration verification in optically active derivatives.

- Purification: Reverse-phase HPLC or silica gel chromatography effectively separates desired product from Boc-deprotected or over-oxidized byproducts.

Summary and Industrial Considerations

- The preparation of this compound typically starts with Boc protection of piperidine-3-carboxylic acid.

- Selective oxidation introduces the 4-oxo group without compromising the Boc group or carboxylic acid.

- Alternative routes involving amide intermediates and Grignard reagents offer efficient synthesis with high purity and yield.

- Optical resolution techniques enable production of enantiomerically pure compounds for pharmaceutical applications.

- Industrial processes favor continuous flow and automated reactors to optimize reaction control, yield, and scalability.

This comprehensive synthesis approach is supported by patents and peer-reviewed research, ensuring professional and authoritative guidance for the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid, hydrochloric acid, oxalyl chloride in methanol.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

Deprotection: The removal of the Boc group yields the free amine derivative.

Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Synthetic Applications

Intermediate in Organic Synthesis

- This compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo deprotection reactions allows for the selective introduction of functional groups, making it a valuable building block in the pharmaceutical industry.

Synthesis Routes

- The preparation typically involves protecting the amine group using di-tert-butyl dicarbonate under basic conditions. Common solvents include acetonitrile and tetrahydrofuran, with bases such as sodium hydroxide or 4-dimethylaminopyridine facilitating the reaction .

Biological Applications

1-(Tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid has been studied for its potential biological activities, which include:

Antimicrobial Activity

- Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics. The mechanism is believed to involve inhibition of bacterial growth through interaction with cellular targets.

Anticancer Properties

- Research indicates that this compound can inhibit cancer cell proliferation. A notable study demonstrated its effects on human cancer cell lines, showing dose-dependent inhibition of growth, particularly in breast and colon cancer cells. The mechanism was linked to apoptosis induction via caspase activation .

Case Study 1: Anticancer Activity

A detailed study investigated the effects of this compound on human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |

| HT29 (Colon) | 20 | Cell cycle arrest and apoptosis |

The results indicate significant potential for this compound in cancer therapy, warranting further investigation into its mechanisms and efficacy .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cells | |

| Enzyme Inhibition | Modulation of metabolic enzymes |

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group provides stability to the amine functionality during synthetic transformations and can be selectively removed under acidic conditions . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis, allowing for the sequential construction of complex molecules .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations :

Key Findings :

Table 3: Hazard Comparison (Based on Available SDS)

Notes:

Biological Activity

1-(Tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid (CAS No. 885274-97-5) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Effects: Preliminary studies suggest potential antimicrobial properties, which could be beneficial in developing new antibiotics.

- Anticancer Properties: The compound has been investigated for its ability to inhibit cancer cell proliferation, particularly in specific cancer types.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is hypothesized that the compound may influence:

- Enzyme Activity: By binding to specific enzymes involved in metabolic pathways, it may alter their activity, leading to therapeutic effects.

- Cell Signaling Pathways: The compound may modulate key signaling pathways associated with cell growth and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cells | |

| Enzyme Inhibition | Modulation of metabolic enzymes |

Case Study: Anticancer Activity

A notable study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in both breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Table 2: Case Study Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspase activation |

| HT29 (Colon Cancer) | 20 | Cell cycle arrest and apoptosis |

Q & A

Q. What are the optimal synthetic routes for 1-(tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid?

The synthesis typically involves multi-step protocols, including Boc-protection of piperidine derivatives, ketone introduction at the 4-position, and carboxylation at the 3-position. Key steps include:

- Protection : Use of di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF) to protect the piperidine nitrogen .

- Oxidation : Selective oxidation of the 4-position using oxidizing agents like KMnO₄ or RuO₄ to introduce the ketone group .

- Carboxylation : Introduction of the carboxylic acid group via Grignard reactions or carboxylation with CO₂ under high pressure .

Optimization requires precise temperature control (0–25°C) and anhydrous conditions to minimize side reactions .

Q. How can structural analogs of this compound be designed for comparative studies?

Structural analogs are created by modifying substituents on the piperidine ring or replacing the Boc group. Examples include:

- Methyl-substituted analogs : 1-(Boc)-3,5-dimethylpiperidine-4-carboxylic acid, which alters steric hindrance and biological activity .

- Ketone vs. carboxylic acid : 3,5-dimethylpiperidin-4-one, which lacks the carboxylic acid group, leading to distinct reactivity in nucleophilic additions .

Comparative studies should use HPLC and NMR to validate purity (>95%) and confirm structural integrity .

Q. What are the best practices for purifying this compound?

Purification methods depend on solubility and functional groups:

- Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane gradient) effectively separates impurities .

- Recrystallization : Use polar aprotic solvents (e.g., DMSO) to exploit the compound’s low solubility at room temperature .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) is ideal for analytical-scale purification .

Advanced Research Questions

Q. How does the Boc group influence the compound’s reactivity in peptide coupling reactions?

The Boc group enhances solubility in organic solvents (e.g., DCM, THF) and prevents unwanted nucleophilic attacks at the piperidine nitrogen during coupling. However, its bulkiness may sterically hinder reactions at the 3-carboxylic acid group. Deprotection with TFA/CH₂Cl₂ (1:1) is required post-coupling to regenerate the free amine for further functionalization .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., ketone at C4, Boc at N1) and detects impurities. Key signals: Boc tert-butyl (~1.4 ppm in ¹H NMR), ketone carbonyl (~208 ppm in ¹³C NMR) .

- Mass Spectrometry : High-resolution MS (ESI or MALDI) validates molecular weight (theoretical: 271.3 g/mol) .

- X-ray Crystallography : Resolves stereochemical ambiguities in analogs with chiral centers .

Q. How can conflicting data on the compound’s biological activity be resolved?

Discrepancies in enzyme inhibition or cellular uptake studies may arise from:

- Purity variations : Impurities >5% can skew bioassay results. Validate purity via HPLC before testing .

- Solvent effects : DMSO, commonly used for stock solutions, may alter membrane permeability. Use controls with equivalent solvent concentrations .

- Structural analogs : Compare activity profiles of methyl- or fluorine-substituted derivatives to isolate functional group contributions .

Q. What safety precautions are necessary when handling this compound?

- Hazards : Potential skin/eye irritation (H315, H319) and respiratory tract irritation (H335). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store at –20°C under inert gas (N₂ or Ar) to prevent degradation. Shelf life: 12–18 months .

Q. How can computational modeling predict its interactions with biological targets?

- Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., proteases) via hydrogen bonding with the carboxylic acid and ketone groups .

- MD Simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., solvation in water, pH 7.4) .

Q. What are the degradation products under acidic/basic conditions?

- Acidic Hydrolysis : Boc deprotection yields 4-oxopiperidine-3-carboxylic acid and tert-butanol. Monitor via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate) .

- Basic Conditions : Carboxylic acid may decarboxylate to 4-oxopiperidine. Confirm by FT-IR loss of –COOH stretch (~1700 cm⁻¹) .

Q. How does the 4-oxo group affect its role in metal coordination complexes?

The ketone at C4 acts as a Lewis base, forming coordination bonds with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes are studied for catalytic or magnetic properties using UV-Vis (d-d transitions) and EPR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.